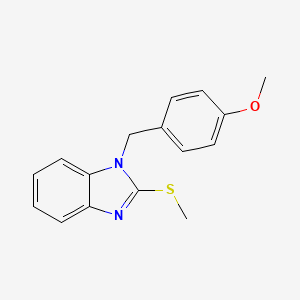

1-(4-methoxybenzyl)-2-(methylthio)-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. A specific method for synthesizing benzimidazole derivatives includes the reaction of o-phenylenediamine with 4-hydroxyl-3-methoxybenzaldehyde, followed by recrystallization from methanol, showcasing the compound's synthesis through solid-state reactions and highlighting the importance of specific raw materials (Cui Ya-r, 2013).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by single-crystal X-ray diffraction, revealing their crystalline nature and specific spatial arrangements. For example, a related benzimidazole derivative was found to belong to the monoclinic system with a particular space group, demonstrating the compound's intricate molecular geometry (Cui Ya-r, 2013).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization, influenced by their functional groups and molecular structure. These reactions enable the formation of diverse compounds with specific chemical properties, such as antimicrobial activity, showcased through the synthesis of complex molecules starting from simple benzimidazole precursors (S. Patil et al., 2010).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. The crystalline nature and specific hydrogen bonding patterns contribute to the compound's physical stability and solubility characteristics, important for its potential applications (Cui Ya-r, 2013).

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of benzimidazole derivatives, including "1-(4-methoxybenzyl)-2-(methylthio)-1H-benzimidazole," involves condensation reactions that yield compounds with high purity and yield. These compounds are characterized using techniques such as FT-IR, 1H-NMR, and 13C-NMR spectroscopy. The synthesis process is crucial for producing derivatives that can be tested for various biological activities (Jebur & Ismail, 2019).

Antifungal and Antibacterial Applications

Benzimidazole derivatives demonstrate significant antifungal and antibacterial properties. For instance, certain derivatives have been shown to inhibit the growth of phytopathogenic fungi such as Fusarium oxysporum and Rhizoctonia solani, with inhibition rates up to 89.39%. This suggests their potential application in agriculture to combat fungal infections in crops (Jebur & Ismail, 2019). Additionally, some derivatives exhibit antibacterial activities, potentially offering new avenues for developing antibacterial agents (Liu Jianhong, 2006).

Cytotoxicity Studies

The cytotoxic effects of benzimidazole derivatives on cancer cell lines have been explored, with some compounds showing promising IC50 values. This highlights their potential as candidates for cancer treatment, pending further research to fully understand their mechanisms of action and therapeutic efficacy (Patil et al., 2010).

Antimicrobial Activity

In addition to antifungal and antibacterial properties, benzimidazole derivatives have been investigated for their antimicrobial activities against a range of microorganisms. This broad-spectrum antimicrobial activity further supports the potential of these compounds in developing new antimicrobial agents to address the growing issue of antimicrobial resistance (Miranda et al., 2009).

Mécanisme D'action

Orientations Futures

The future directions for research on “1-(4-methoxybenzyl)-2-(methylthio)-1H-benzimidazole” would depend on its properties and potential applications. Benzimidazoles are a focus of research in medicinal chemistry due to their wide range of biological activities . Therefore, it’s possible that “1-(4-methoxybenzyl)-2-(methylthio)-1H-benzimidazole” could be studied for potential medicinal uses.

Propriétés

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-2-methylsulfanylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-19-13-9-7-12(8-10-13)11-18-15-6-4-3-5-14(15)17-16(18)20-2/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJMMXRBGYNPLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-dichlorophenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5504561.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(1,1,2,2-tetrafluoroethoxy)benzamide hydrochloride](/img/structure/B5504567.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5504579.png)

![4-hydroxy-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B5504593.png)

![[1-(3-chloro-4-ethoxybenzyl)-3-propylpiperidin-3-yl]methanol](/img/structure/B5504605.png)

![[3-(cyclopropylmethyl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]methanol](/img/structure/B5504617.png)

![N-[4-(aminosulfinyl)phenyl]-2-methoxybenzamide](/img/structure/B5504644.png)

![10-(4-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5504655.png)